molecular formula C13H18O B14595777 1-Naphthalenol, 5,6,7,8-tetrahydro-2,3,4-trimethyl- CAS No. 59963-95-0

1-Naphthalenol, 5,6,7,8-tetrahydro-2,3,4-trimethyl-

Cat. No.: B14595777
CAS No.: 59963-95-0
M. Wt: 190.28 g/mol
InChI Key: UTRDQZNIBMZGIJ-UHFFFAOYSA-N
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Description

1-Naphthalenol, 5,6,7,8-tetrahydro-2,3,4-trimethyl- is an organic compound with the molecular formula C13H18O It is a derivative of naphthalene, characterized by the presence of a hydroxyl group (-OH) and three methyl groups (-CH3) on a tetrahydronaphthalene ring

Preparation Methods

The synthesis of 1-Naphthalenol, 5,6,7,8-tetrahydro-2,3,4-trimethyl- can be achieved through several methods:

    Catalytic Hydrogenation: One common method involves the partial reduction of 1-naphthol using homogeneous or heterogeneous catalytic hydrogenation.

    Nitration and Hydrogenation: Another method includes the nitration of naphthalene to produce 1-nitronaphthalene, followed by hydrogenation to form the corresponding amine, which is then hydrolyzed to yield 1-naphthol.

Chemical Reactions Analysis

1-Naphthalenol, 5,6,7,8-tetrahydro-2,3,4-trimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or quinones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can further hydrogenate the compound, converting it into fully saturated derivatives. Catalysts such as palladium on carbon (Pd/C) are often used.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Scientific Research Applications

1-Naphthalenol, 5,6,7,8-tetrahydro-2,3,4-trimethyl- has several scientific research applications:

    Chemistry: It serves as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It is involved in the development of drugs for treating diseases such as HIV and cancer.

    Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Naphthalenol, 5,6,7,8-tetrahydro-2,3,4-trimethyl- involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Properties

CAS No.

59963-95-0

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

2,3,4-trimethyl-5,6,7,8-tetrahydronaphthalen-1-ol

InChI

InChI=1S/C13H18O/c1-8-9(2)11-6-4-5-7-12(11)13(14)10(8)3/h14H,4-7H2,1-3H3

InChI Key

UTRDQZNIBMZGIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(CCCC2)C(=C1C)O)C

Origin of Product

United States

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